5-Phenylpent-1-yn-3-one
Description
Significance of Alkynone Frameworks in Contemporary Synthetic Design
Alkynone frameworks are crucial building blocks in modern organic synthesis due to their versatile reactivity. These structures, characterized by a ketone conjugated with an alkyne, serve as valuable precursors for a wide array of complex molecules. Their utility stems from the electrophilic nature of the carbonyl carbon and the β-carbon of the alkyne, making them susceptible to attack by various nucleophiles. This dual reactivity allows for the construction of diverse molecular architectures, including heterocyclic compounds, through cycloaddition and conjugate addition reactions. researchgate.net The ability to participate in such transformations has made alkynones indispensable tools for synthetic chemists in the development of novel compounds with potential applications in medicinal chemistry and materials science. scirp.orgnih.govntu.edu.sg
The strategic importance of alkynones is further highlighted by their role in the synthesis of natural products and other biologically active molecules. scirp.org For instance, they are employed in the construction of indole (B1671886) and pyrazole (B372694) derivatives, which are common motifs in pharmaceuticals. scirp.orgresearchgate.net The development of efficient methods for the synthesis of alkynones, often from readily available starting materials like aldehydes and alkynes, has expanded their accessibility and use in complex synthetic endeavors. researchgate.netscirp.org The continuous exploration of the reactivity of alkynone frameworks promises to unveil new synthetic strategies and contribute to the advancement of organic chemistry.
Overview of Alpha,Beta-Unsaturated Carbonyl Compounds in Chemical Research
Alpha,beta-unsaturated carbonyl compounds are a fundamental class of organic molecules with the general structure (O=CR)−Cα=Cβ−R. wikipedia.org This class includes enones and enals, as well as the corresponding carboxylic acids, esters, and amides. wikipedia.org The defining feature of these compounds is the conjugation of a carbonyl group with a carbon-carbon double bond, which imparts unique reactivity. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as conjugate or Michael addition. wikipedia.orgnih.gov This reactivity pattern is a cornerstone of many carbon-carbon bond-forming reactions in organic synthesis.
These compounds are not only vital intermediates in numerous synthetic pathways but are also prevalent in nature and industry. rsc.orgresearchgate.net For example, they are key components in the synthesis of polymers like polyacrylates. wikipedia.org In chemical research, α,β-unsaturated carbonyls are extensively studied for their role in cycloaddition reactions, polymerization, and as precursors to a variety of functionalized molecules. wikipedia.org Their ability to undergo a wide range of transformations makes them indispensable building blocks for the synthesis of complex natural products and medicinally important compounds. nih.gov The study of their synthesis and reactions continues to be an active area of research, with a focus on developing more efficient and selective catalytic methods. rsc.orgresearchgate.net
Interactive Data Table: Properties of 5-Phenylpent-1-yn-3-one
| Property | Value |
| IUPAC Name | 5-phenyl-1-pentyn-3-one sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 118584-91-1 sigmaaldrich.comchemsrc.com |
| Molecular Formula | C₁₁H₁₀O sigmaaldrich.com |
| Molecular Weight | 158.2 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.comsigmaaldrich.com |
| Purity | 95% sigmaaldrich.comsigmaaldrich.comchemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpent-1-yn-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWISSMZWUSRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313938 | |
| Record name | 5-Phenyl-1-pentyn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-91-1 | |
| Record name | 5-Phenyl-1-pentyn-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118584-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1-pentyn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylpent 1 Yn 3 One and Its Derivatives
Alkynylation Reactions in the Construction of Pent-1-yn-3-one (B3048344) Scaffolds
The construction of the pent-1-yn-3-one scaffold, the core structure of 5-Phenylpent-1-yn-3-one, relies heavily on alkynylation reactions. These reactions create the crucial carbon-carbon triple bond and connect it to the carbonyl group.
Approaches Involving Lithium Acetylide Chemistry
The use of lithium acetylides is a fundamental and widely employed strategy for the synthesis of ynones, including this compound. This method typically involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent like n-butyllithium, to generate a highly nucleophilic lithium acetylide. This acetylide then reacts with an appropriate electrophile, such as an acyl chloride or a Weinreb amide, to form the ynone. researchgate.netnih.govjove.com
The reaction of a lithium acetylide with an acyl chloride is a direct and common method. jove.com However, the high reactivity of both the organolithium reagent and the acyl chloride can sometimes lead to side reactions and may not be suitable for substrates with sensitive functional groups. jove.com
A more controlled approach involves the use of Weinreb amides. nih.govrsc.org The reaction of a lithium acetylide with a Weinreb amide forms a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup. This procedure often provides higher yields and better functional group tolerance compared to the acyl chloride method. nih.gov For instance, the synthesis of ynones through the reaction of Weinreb amides with metal acetylides has been demonstrated to be an efficient process that can be conducted in a parallel synthesis format. nih.gov The reaction must be rapidly quenched with acid to prevent the formation of Michael adducts. nih.gov
In some cases, the generation of the lithium acetylide and its subsequent reaction can be performed in a one-pot fashion. For example, the addition of the lithium derivative of ethynylcyclohexene to 3-phenylpropionaldehyde yields 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol in nearly quantitative yield. orgsyn.orgorgsyn.org Subsequent oxidation would provide the corresponding ynone.
Palladium-Catalyzed Coupling Reactions in Ynone Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to the synthesis of ynones.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.com The acyl Sonogashira reaction is an extension of this methodology where an acid chloride is used instead of an aryl or vinyl halide, providing a direct route to α,β-alkynyl ketones. researchgate.netmdpi.com This reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, like CuI, in a suitable base like triethylamine. researchgate.netmdpi.com
A significant application of this methodology is in the synthesis of cross-conjugated enynones, which are characterized by a carbon-carbon double bond and a carbon-carbon triple bond connected to a carbonyl group. researchgate.netdntb.gov.uanih.gov These structures are valuable building blocks in organic synthesis. mdpi.com A highly selective C-O activation approach using α,β-unsaturated triazine esters as acyl electrophiles has been developed for the synthesis of cross-conjugated enynones via a Pd-catalyzed acyl Sonogashira reaction. nih.govmdpi.com This method proceeds under base- and phosphine-ligand-free conditions and has been shown to be effective for a wide range of substrates, producing enynones in good to excellent yields. mdpi.com
For example, the cross-coupling of cinnamic acid triazine ester with phenylacetylene, catalyzed by Pd(OAc)2, yields the corresponding enynone. mdpi.com This methodology has been used to synthesize a variety of (E)-1-aryl-5-phenylpent-1-en-4-yn-3-one derivatives with diverse functional groups. mdpi.com
Asymmetric Synthesis Approaches to Chiral this compound Derivatives
The development of asymmetric methods to synthesize chiral derivatives of this compound is crucial for accessing enantiomerically pure compounds, which are important in medicinal chemistry and materials science. rsc.org
One common strategy involves the asymmetric reduction of the prochiral ketone of the ynone to produce a chiral propargyl alcohol. rsc.org This can be achieved using various chiral reducing agents. For example, Noyori's catalyst has been used for the enantioselective transfer hydrogenation of ynones to afford chiral propargylic alcohols. rsc.org
Another approach is the use of chiral catalysts in the coupling reaction itself. For instance, the asymmetric hetero-Diels-Alder reaction of Danishefsky's diene with α-ketoesters catalyzed by a chiral N,N'-dioxide/magnesium(II) complex can produce chiral dihydropyranones, which can be precursors to chiral pent-1-yn-3-one derivatives. researchgate.net
Furthermore, the synthesis of chiral building blocks that are then used to construct the ynone is another viable strategy. The 'lactone concept' has been utilized for the atroposelective synthesis of axially chiral natural products, which involves the creation of a configurationally unstable biaryl lactone that is then opened stereoselectively. orgsyn.org
Optimization of Reaction Conditions and Yield Enhancement for this compound Syntheses
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.
In the synthesis of ynones from lithium acetylides and acyl chlorides, the choice of base for generating the acetylide is crucial. While strong bases like n-butyllithium are effective, other bases such as hydrotalcite or phosphazene bases have been found to be ineffective in certain cases. researchgate.net
For palladium-catalyzed reactions, the ligand on the palladium center can significantly influence the outcome. The use of N-heterocyclic carbene (NHC) ligands has been shown to accelerate some palladium-catalyzed reactions. mdpi.com In the acyl Sonogashira coupling for enynone synthesis, it was found that the reaction could proceed efficiently without a phosphine (B1218219) ligand or a base when using a specific NHC-Pd(II)-Allyl precatalyst. nih.gov
Solvent choice also plays a significant role. In the synthesis of α-bromoketones from α-enolizable alkynones, changing the solvent from ethereal solvents to DMF substantially improved the yield. researchgate.net
The following table summarizes the optimization of reaction conditions for the synthesis of an enynone via Pd-catalyzed Sonogashira coupling:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Bu₃N (1.5 equiv) | DMF | 140 | 18 |
| 2 | Pd(PPh₃)₄ (5) | - | Bu₃N (3 equiv) | DMF | 140 | 71 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Bu₃N (3 equiv) | DMF | 140 | 65 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | Bu₃N (3 equiv) | DMF | 140 | 68 |
| 5 | Pd(PPh₃)₄ (5) | - | Bu₃N (3 equiv) | DMF | 160 | 55 |
Data adapted from a study on the preparation of benzo[a]fluorenes. acs.org
Continuous Flow Reaction Techniques in Alkynone Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and reproducibility. researchgate.netrsc.orgrsc.org This technology has been successfully applied to the synthesis of alkynones.
A two-step continuous flow method has been developed for the synthesis of ynones, which involves the generation of a lithium acetylide followed by its reaction with an acid chloride. researchgate.net This process allows for the production of ynones in moderate to good yields at room temperature with short residence times. researchgate.net The key benefits of this approach include its transition-metal-free nature and mild reaction conditions. researchgate.net
Flow chemistry has also been utilized to overcome the limitations of certain batch reactions. For example, the generation of alkynes from isoxazolones, a reaction plagued by variable yields and safety concerns in batch mode, has been successfully implemented in a continuous flow system. rsc.orgrsc.org This flow approach provides various alkyne products in short residence times (less than 1 minute) and with higher reproducibility compared to batch methods. rsc.orgrsc.org
Furthermore, continuous-flow systems have been employed for the selective deuteration of alkynones, demonstrating the high level of control that can be achieved with this technology. mdpi.com
The following table provides an example of the substrate scope for ynone synthesis using a continuous flow reactor:
| Entry | Terminal Alkyne | Acyl Chloride | Product | Yield (%) |
| 1 | Phenylacetylene | Benzoyl chloride | 1,3-Diphenylprop-2-yn-1-one | 75 |
| 2 | Phenylacetylene | 4-Methylbenzoyl chloride | 1-(p-Tolyl)-3-phenylprop-2-yn-1-one | 82 |
| 3 | Phenylacetylene | 4-Methoxybenzoyl chloride | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | 85 |
| 4 | 1-Ethynyl-4-fluorobenzene | Benzoyl chloride | 3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one | 78 |
Data derived from a study on the fast and efficient continuous flow synthesis of ynones. researchgate.net
Chemical Reactivity and Mechanistic Studies of 5 Phenylpent 1 Yn 3 One
Electrophilic and Nucleophilic Reactivity of the Alkynone Moiety
The alkynone structure in 5-phenylpent-1-yn-3-one features a carbon-carbon triple bond conjugated with a carbonyl group. This arrangement results in a unique electronic distribution that allows for both electrophilic and nucleophilic interactions. The electron-rich triple bond is susceptible to attack by electrophiles. quora.comlibretexts.org Conversely, the carbonyl group withdraws electron density, rendering the β-carbon electrophilic and prone to attack by nucleophiles in a conjugate addition fashion. quora.comuib.no
The reactivity of alkynes is generally less than that of alkenes towards electrophiles due to the higher stability of the vinyl cation intermediate that would be formed. libretexts.orgdoubtnut.com However, the presence of the carbonyl group in the alkynone system enhances the electrophilicity of the triple bond.
Transition metal catalysis can also be employed to generate transient allylmetal species from alkynes, which can then act as either electrophiles or nucleophiles in subsequent reactions. nih.gov This approach allows for highly atom-efficient catalytic processes. nih.gov
Cycloaddition Reactions Involving this compound and its Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound and its derivatives can participate in various cycloaddition reactions to form heterocyclic structures.
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While this compound itself is not a diene, its derivatives can be designed to participate in such reactions for the synthesis of heterocycles. orgsyn.orgnih.gov For instance, vinylallenes, which can be synthesized from propargylic alcohols related to the structure of this compound, are reactive dienes in Diels-Alder reactions. orgsyn.org These vinylallenes can undergo [4+2] cycloadditions with various dienophiles to generate highly substituted aromatic and heterocyclic systems. orgsyn.orgorgsyn.org
The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is a particularly valuable strategy for constructing complex heterocyclic compounds with high regio- and stereoselectivity. numberanalytics.com The reaction proceeds through a concerted mechanism involving the interaction of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. numberanalytics.com
Table 1: Examples of Diels-Alder Reactions for Heterocycle Formation
| Diene/Dienophile System | Product Type | Reference |
|---|---|---|
| Vinylallenes and Tosyl Cyanide | Highly Substituted Pyridines | orgsyn.orgorgsyn.org |
| 2,5-Dimethylfuran and N-arylmaleimide | Bicyclic Adducts | nih.gov |
| Danishefsky's Diene and α-Ketoesters | Tetrasubstituted 2,3-Dihydropyran-4-ones | researchgate.net |
Cyclocondensation reactions of this compound and its analogs with binucleophiles, particularly those containing nitrogen, are a common method for synthesizing five-membered heterocyclic rings.
The reaction of 5-phenylpent-1-en-4-yn-3-one, a derivative of this compound, with arylhydrazines such as phenylhydrazine (B124118) and 4-methylphenylhydrazine (B1211910) in ethanol (B145695) at room temperature leads to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles (pyrazolines). researchgate.netresearchgate.netbakhtiniada.ru This reaction proceeds through the involvement of the carbonyl group and the terminal double bond of the enynone. researchgate.netresearchgate.net The resulting pyrazoline derivatives are of interest due to their potential biological activities. researchgate.netdntb.gov.uanih.gov
The general mechanism for pyrazoline formation involves the initial condensation of the hydrazine (B178648) with the carbonyl group to form a hydrazone intermediate. fip.org This is followed by an intramolecular cyclization via Michael addition of the second nitrogen atom to the activated double bond, ultimately yielding the pyrazoline ring. fip.org In some cases, the reaction can be performed as a one-pot, three-component reaction. fip.org
Table 2: Synthesis of Pyrazoline Derivatives from Enynones
| Enynone Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Phenylpent-1-en-4-yn-3-one | Phenylhydrazine | 1-Phenyl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazole | Up to 95% | researchgate.netresearchgate.net |
| 5-Phenylpent-1-en-4-yn-3-one | 4-Methylphenylhydrazine | 1-(4-Methylphenyl)-3-(phenylethynyl)-4,5-dihydro-1H-pyrazole | Up to 95% | researchgate.netresearchgate.net |
| 1,5-Diphenyl-1-penten-4-yn-3-one | Phenylhydrazine | 1,5-Diphenyl-3-phenylethynyl-4,5-dihydropyrazole | Not specified | researchgate.netresearchgate.net |
Cyclocondensation Reactions with Nitrogen-Containing Nucleophiles
Intramolecular Cyclization Processes
Intramolecular cyclization reactions of derivatives of this compound provide access to a variety of cyclic structures. These reactions can be promoted by various catalysts, including acids.
Derivatives of this compound, specifically 1-aryl-5-phenylpent-4-en-2-yn-1-ones, can undergo intramolecular cyclization in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). researchgate.net This reaction proceeds at room temperature and yields 6-aryl-2-phenyl-2,3-dihydropyran-4-ones in moderate yields. researchgate.net
The proposed mechanism involves the protonation of both the carbonyl oxygen and the alkyne, leading to a dicationic intermediate. researchgate.net This is followed by a 6-exo-trig cyclization to form the dihydropyranone ring. researchgate.net The Brønsted acid in this case acts as a dual catalyst, activating both the carbonyl and the alkene moieties. researchgate.net
Table 3: Brønsted Acid-Catalyzed Cycloisomerization of Enynones
| Enynone Substrate | Acid Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Aryl-5-phenylpent-4-en-2-yn-1-ones | Trifluoromethanesulfonic acid (TfOH) | 6-Aryl-2-phenyl-2,3-dihydropyran-4-ones | 50-60% | researchgate.net |
Elucidation of Protonation Mechanisms in Cyclization Events
The cyclization of 1-aryl-5-phenylpent-4-en-2-yn-1-ones, which are structurally related to this compound, has been studied in the presence of strong acids like trifluoromethanesulfonic acid (TfOH). researchgate.net These reactions lead to the formation of 6-aryl-2-phenyl-2,3-dihydropyran-4-ones. The proposed mechanism involves the initial protonation of both the carbonyl oxygen and the acetylene (B1199291) bond of the starting enynone, which generates a dicationic intermediate. researchgate.net This reactive species then interacts with the acid's counter-anion. researchgate.net
In triflic or sulfuric acid, these enynones undergo addition of the acid to the carbon-carbon triple bond, forming vinyl triflates or sulfates. researchgate.net While vinyl triflates are stable to aqueous workup, vinyl sulfates hydrolyze to form α,β-unsaturated 1,3-diketones, which exist in their conjugated enol forms. researchgate.net With extended reaction times, these intermediates cyclize to produce dihydropyran-4-ones in yields up to 95%. researchgate.net The protonated forms of the vinyl triflates or sulfates have been identified as key reactive intermediates in these transformations. researchgate.net
C-H Bond Functionalization Strategies Utilizing this compound Derivatives
While direct C-H functionalization of this compound is not extensively detailed, related transformations of alkynyl carbonyl derivatives provide insight into potential strategies. Gold-catalyzed reactions, for instance, are known to facilitate the functionalization of alkynyl carbonyl compounds with various nucleophiles. mdpi.com A proposed mechanism involves the oxidation of the gold-activated alkyne to an α,α′-dioxo gold carbene, which can then undergo further reactions. mdpi.com
In a related context, the synthesis of highly substituted pyridines has been achieved through Diels-Alder reactions of vinylallenes derived from a propargylic alcohol precursor, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol. orgsyn.orgorgsyn.org This multi-step synthesis highlights the utility of functionalized analogs of this compound in constructing complex molecular architectures. The initial step involves the preparation of the propargylic alcohol by adding the lithium derivative of 1-ethynylcyclohexene (B1205888) to 3-phenylpropionaldehyde. orgsyn.orgorgsyn.org
Rearrangement Reactions Involving this compound or its Propargylic Analogs
Rearrangement reactions are a notable feature of ynol systems related to this compound. For example, a base-catalyzed ynol to enone rearrangement has been observed for 1,5-diphenylpent-1-en-4-yn-3-one. researchgate.net This transformation suggests that some reactions appearing to be characteristic of the ynol may actually proceed through the rearranged enone isomer. researchgate.net
In the context of heterocyclic synthesis, the reaction of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to the formation of arylhydrazones and pyrazoline impurities. researchgate.net Furthermore, palladium-catalyzed rearrangement reactions of isoxazoles, which can be synthesized from ynones, have been developed to produce 2-azafluorenones. cuny.edu The key step in this cascade reaction is the ring-opening of the isoxazole. cuny.edu
Oxidative and Reductive Transformations of Alkynone Systems
Alkynone systems, including derivatives of this compound, are versatile substrates for both oxidative and reductive transformations.
Oxidative Transformations: Gold-catalyzed oxidative functionalization of alkynyl carbonyl derivatives can proceed through an initial attack of an oxygen-based nucleophile at the β-carbon of the gold-activated alkyne. mdpi.com This can lead to the formation of a reactive intermediate that can follow different reaction pathways. mdpi.com Another example is the silver-catalyzed oxidative cyclization of 1,6-enynes with disubstituted phosphine (B1218219) oxides to synthesize phosphorated fluorene (B118485) derivatives. rsc.org
Molybdenum-catalyzed carbonylative Sonogashira cross-coupling reactions provide a route to glyco-alkynones. rsc.org The proposed mechanism involves oxidative addition of an iodoglycal to the molybdenum catalyst, followed by CO insertion to form an acylmolybdenum intermediate. Subsequent coordination of a terminal alkyne and reductive elimination yields the alkynone product. rsc.org These glyco-alkynones can then be used in further functionalizations, such as gold-catalyzed 6-endo-dig cyclization to form glyco-flavones. rsc.org
Reductive Transformations: The reduction of the triple bond in ynones is a common transformation. uib.no Biocatalytic reductions of β-keto alkynes using enzymes like alcohol dehydrogenases have been explored for the enantioselective synthesis of homopropargyl alcohols. georgiasouthern.edu These enzymatic reductions offer a green chemistry approach to producing chiral synthons with high enantiomeric excess. georgiasouthern.edu
Nickel-catalyzed reductive couplings of aldehydes and alkynes have also been studied. acs.org These reactions can be influenced by various factors, including the ligand, the sterics of the alkyne, and the reaction temperature. acs.org In some cases, vinyl radicals generated during these processes can undergo further reactions, such as capturing a hydrogen atom from the solvent or undergoing single-electron oxidation. rsc.org
Below is a table summarizing some of the transformations discussed:
| Transformation Type | Reactant(s) | Catalyst/Reagent(s) | Product(s) |
| Cyclization | 1-Aryl-5-phenylpent-4-en-2-yn-1-ones | Trifluoromethanesulfonic acid | 6-Aryl-2-phenyl-2,3-dihydropyran-4-ones researchgate.net |
| Rearrangement | 1,5-Diphenylpent-1-en-4-yn-3-one | Base | Rearranged enone researchgate.net |
| Oxidative Cyclization | Glyco-alkynone | AuCl₃ | Glyco-flavone rsc.org |
| Biocatalytic Reduction | para-Phenyl substituted alkynones | Alcohol dehydrogenase | Enantioenriched homopropargyl alcohols georgiasouthern.edu |
| Reductive Coupling | Aldehydes and alkynes | Nickel(0) complexes | Coupled products acs.org |
Spectroscopic Characterization and Structural Analysis of 5 Phenylpent 1 Yn 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Phenylpent-1-yn-3-one and its derivatives reveals characteristic signals corresponding to the different types of protons present in the molecule. For instance, in a derivative, the phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.20-7.42 ppm). The methylene (B1212753) protons adjacent to the phenyl group and the carbonyl group show distinct signals, often as triplets, due to coupling with neighboring protons.
A detailed analysis of a related compound, (E)-1-(dimethylamino)-5-phenylpent-1-en-4-yn-3-one, shows a doublet for the proton at position 4 at approximately δ 6.8 ppm and a doublet for the proton at position 5 at about δ 7.6 ppm, both with a coupling constant (J) of around 15.8 Hz, which is characteristic of a trans configuration. rsc.org The protons of the dimethylamino group appear as broad singlets. rsc.org
Interactive Data Table: ¹H NMR Data for this compound Derivatives
| Derivative | Solvent | Chemical Shift (δ) and Multiplicity |
| (E)-1-(Dimethylamino)-5-phenylpent-1-en-4-yn-3-one | CDCl₃ | 7.73 (d, J = 12.5 Hz, 1H), 7.53 (d, J = 15.9 Hz, 1H), 7.48–7.50 (m, 2H, Ar–H), 6.87–6.89 (m, 2H, Ar–H), 6.67 (d, J = 15.9 Hz, 1H), 5.25 (d, J = 12.5 Hz, 1H), 3.82 (s, 3H), 3.08 (br s, 3H), 2.89 (br s, 3H) rsc.org |
| (E)-1-(4-fluorophenyl)-5-phenylpent-1-en-4-yn-3-one | Acetonitrile-d₃ | 7.97 (d, J = 16.0 Hz, 1H), 7.79–7.69 (m, 4H), 7.58–7.44 (m, 3H), 7.24–7.15 (m, 2H), 6.84 (d, J = 16.1 Hz, 1H) mdpi.comnih.gov |
| (E)-1-(4-chlorophenyl)-5-phenylpent-1-en-4-yn-3-one | Acetonitrile-d₃ | 7.95 (d, J = 16.1 Hz, 1H), 7.75–7.66 (m, 4H), 7.61–7.38 (m, 5H), 6.88 (d, J = 16.1 Hz, 1H) mdpi.com |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone functional group in this compound and its derivatives typically resonates at a downfield chemical shift, often in the range of δ 177-187 ppm. rsc.orgmdpi.com The sp-hybridized carbons of the alkyne group appear in the range of δ 80-97 ppm. mdpi.comrsc.org The aromatic carbons of the phenyl group show multiple signals in the δ 125-142 ppm region. mdpi.comorgsyn.org
Interactive Data Table: ¹³C NMR Data for this compound Derivatives
| Derivative | Solvent | Chemical Shift (δ) |
| (E)-1-(Dimethylamino)-5-phenylpent-1-en-4-yn-3-one | CDCl₃ | 186.32, 153.46, 138.49, 135.82, 129.23, 128.71, 128.31, 127.88, 96.39, 44.99, 37.27 rsc.org |
| (E)-1-(4-fluorophenyl)-5-phenylpent-1-en-4-yn-3-one | Acetonitrile-d₃ | 177.80, 164.39 (d, J = 251.6 Hz), 147.26, 133.04, 131.22 (d, J = 8.8 Hz), 131.02, 130.76 (d, J = 12.6 Hz), 128.96, 128.38, 119.89, 116.14 (d, J = 22.3 Hz), 90.77, 85.99 mdpi.comnih.gov |
| (E)-1-(4-chlorophenyl)-5-phenylpent-1-en-4-yn-3-one | Acetonitrile-d₃ | 177.76, 146.98, 136.55, 133.07, 131.06, 130.39, 129.25, 129.07, 128.96, 119.84, 90.95, 85.99 mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, the most prominent absorption bands are associated with the carbonyl (C=O) and alkyne (C≡C) groups. mdpi.comwiley-vch.de
The strong absorption band for the carbonyl group stretch typically appears in the region of 1622-1683 cm⁻¹. mdpi.comnju.edu.cn The alkyne C≡C stretching vibration gives rise to a weaker absorption band in the range of 2210-2235 cm⁻¹. mdpi.comwiley-vch.denju.edu.cn The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring around 1450-1600 cm⁻¹. orgsyn.orgorgsyn.org
Interactive Data Table: IR Data for this compound Derivatives
| Derivative | Sample Phase | ν(C=O) (cm⁻¹) | ν(C≡C) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| (E)-1-(benzo[d] nju.edu.cnorgsyn.orgdioxol-5-yl)-5-phenylpent-1-en-4-yn-3-one | KBr | 1622 mdpi.com | 2211 mdpi.com | - |
| (E)-1-(furan-2-yl)-5-phenylpent-1-en-4-yn-3-one | KBr | 1624 mdpi.comnih.gov | 2210 mdpi.comnih.gov | - |
| (E)-5-(2-chlorophenyl)-1-phenylpent-1-en-4-yn-3-one | KBr | 1630 mdpi.com | 2213 mdpi.com | - |
| 1-(3,3-Dimethyl-5-phenylpent-1-yn-1-yl)-3,5-bis(trifluoromethyl)benzene | - | - | 2246 nju.edu.cn | 2972, 2924, 1454, 1496, 1381, 1276, 1174, 1133, 1106, 1066, 1056 nju.edu.cn |
| 1-phenylhept-1-yn-3-yl oct-2-ynoate | neat | 1710 wiley-vch.de | 2231 wiley-vch.de | 2956, 2931, 2862, 1232, 957, 753, 690 wiley-vch.de |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. mdpi.comorgsyn.org
Fragmentation patterns often involve the cleavage of bonds adjacent to the carbonyl group and the phenyl group, leading to characteristic fragment ions. For example, in derivatives of this compound, the molecular ion peak [M+H]⁺ is often observed. mdpi.com
X-ray Diffraction Studies of Crystalline this compound Derivatives
Advanced Spectroscopic Techniques in Alkynone Characterization
Modern research employs a variety of advanced spectroscopic techniques for a more in-depth characterization of alkynones and other complex molecules. numberanalytics.commdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, resolving overlapping signals, and unambiguously assigning all NMR resonances. numberanalytics.com Other advanced methods like transient absorption spectroscopy can be used to study the electronic properties and dynamics of excited states, which is particularly relevant for conjugated systems like enynones. researchgate.net These sophisticated techniques, often used in combination, provide a powerful toolkit for the comprehensive structural and electronic characterization of novel compounds. numberanalytics.comresearcher.life
Theoretical and Computational Chemistry Investigations of 5 Phenylpent 1 Yn 3 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of organic molecules like 5-phenylpent-1-yn-3-one. By calculating the electron density, DFT methods can predict a variety of molecular properties, offering a theoretical framework to understand and rationalize experimental observations.
Prediction of Local Reactive Properties and Frontier Molecular Orbitals
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
Theoretical calculations on related conjugated systems provide insight into the expected electronic properties of this compound. For instance, DFT calculations are commonly used to determine HOMO and LUMO energies, which are crucial for predicting the chemical reactivity and kinetic stability of a molecule. techscience.commpn.gov.rsmdpi.comrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org
In analogous systems, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the triple bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl group, which is the primary site for nucleophilic attack. DFT calculations can also generate electrostatic potential maps, which visually represent the charge distribution and highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Table 1: Representative Frontier Molecular Orbital Energies for Related Conjugated Ketones (Calculated using DFT)
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | DFT Functional/Basis Set | Reference |
| Zn(II) Hydrazone Complex 1 | -5.689 | -2.803 | 2.886 | B3LYP/6-31G | mdpi.com |
| Zn(II) Hydrazone Complex 2 | -6.215 | -2.571 | 3.644 | B3LYP/6-31G | mdpi.com |
| Pro-chiral diene (analogue) | -6.10 | -1.12 | 4.98 | Not Specified | rsc.org |
Note: The data presented is for structurally related compounds and is intended to be illustrative of the typical values obtained through DFT calculations.
Analysis of Intermolecular Interactions and Supramolecular Synthons
In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions. Theoretical charge density analysis of closely related 1-aryl(hetaryl)-5-phenylpent-1-en-4-yn-3-ones has revealed the importance of C–H···O=C interactions in the formation of their crystal structures. acs.org These interactions, where a hydrogen atom bonded to a carbon atom forms a weak hydrogen bond with the oxygen of a carbonyl group, act as a driving force for crystal packing. acs.org
Computational studies have identified that these molecules can form supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. acs.orgresearchgate.net For quasi-planar pentenynones, it has been observed that they can crystallize into three distinct supramolecular synthons involving two to six C–H···O=C interactions. acs.org The binding energy of these synthons has been estimated to be comparable to that of a conventional O–H···O hydrogen bond, highlighting their significance in the stability of the crystal lattice. acs.org
Computational Studies of Reaction Mechanisms, Intermediates, and Transition States
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and transition states. For reactions involving alkynones, computational chemistry provides a powerful means to understand reaction pathways. rsc.org
For instance, in reactions like the SN2 transformation of related pro-chiral diynes and dienes, DFT studies can explore the reaction mechanism, including the identification of transition states and intermediates. rsc.org Such studies help in understanding the thermodynamic and kinetic factors that govern the reaction outcome. rsc.org The synthesis of related compounds such as 1-(3-Methyl-1-phenylpent-1-yn-3-yl)pyrrolidine, achieved through multicomponent reactions, can also be rationalized and optimized with the aid of computational modeling of the reaction mechanism. mdpi.com
General reviews on the reactions of acetylenes in superbasic media highlight that deprotonation of the ketone can lead to carbanion intermediates that participate in subsequent bond-forming reactions. researchgate.netresearchgate.net Computational modeling of these processes can determine the activation barriers for different reaction pathways, thus predicting the most likely products. researchgate.net
Protonation Energetics and Carbanion Stability Studies
The presence of a terminal alkyne and an α-methylene group adjacent to the carbonyl in this compound makes it susceptible to deprotonation, especially in the presence of strong bases. The stability of the resulting carbanions is a key factor in the subsequent reactivity of the molecule.
Quantum chemical studies on related alkynones in superbasic media have explored the energetics of proton abstraction. researchgate.netresearchgate.net The acidity of the different protons in the molecule can be computationally assessed by calculating the energetics of deprotonation at each possible site. The stability of the resulting carbanions is influenced by factors such as resonance delocalization and the inductive effects of nearby functional groups. The phenyl group and the carbonyl group can both stabilize an adjacent carbanion through resonance. DFT calculations can quantify these stabilizing effects and predict the most favorable site for deprotonation.
Quantum Chemical Modeling of Reaction Pathways in Superbasic Media
Superbasic media, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), can dramatically alter the reactivity of alkynones. researchgate.netresearchgate.net Quantum chemical modeling plays a crucial role in understanding the complex reaction pathways that can occur under these conditions.
Theoretical studies have shown that in superbasic media, the reaction can be catalyzed by a solvate complex of the base, such as KOH · 5 DMSO, which enhances the basicity of the hydroxide ion. researchgate.net This enhanced basicity facilitates the deprotonation of otherwise weakly acidic protons.
For acetylenic compounds, reactions in superbasic media can involve nucleophilic addition to the triple bond (vinylation) or the formation of an acetylenic carbanion followed by addition to a carbonyl group (ethynylation). researchgate.net Quantum chemical modeling can be used to calculate the activation energies for these competing pathways, providing insight into the reaction selectivity. researchgate.net For example, a quantum-chemical study on the assembly of 1-pyrrolines from N-benzylaldimines and arylacetylenes in a KOtBu/DMSO superbasic medium elucidated the kinetically favorable pathways. nih.gov
Investigation of Nonlinear Optical Properties in Related Alkynone Conjugated Systems
Molecules with extended π-conjugated systems, like certain derivatives of this compound, are of interest for their potential nonlinear optical (NLO) properties. These properties arise from the interaction of the molecule with intense light, leading to phenomena such as second-harmonic generation.
Theoretical studies on quasi-planar 1-aryl(hetaryl)-5-phenylpent-1-en-4-yn-3-ones have suggested a potential route to acentric materials with NLO properties. acs.org The investigation of intermolecular interactions in these systems is crucial, as the crystal packing significantly influences the bulk NLO response. acs.orgacs.org Theoretical calculations of the first hyperpolarizability (β), a molecular measure of the second-order NLO response, can be performed using DFT. These calculations help in the rational design of new NLO materials. researchgate.net For some (E)-1,5-diarylpent-2-en-4-yn-1-ones that crystallize in chiral space groups, both theoretical and experimental studies have confirmed their NLO activity. acs.org
Advanced Applications and Synthetic Utility of 5 Phenylpent 1 Yn 3 One As a Chemical Building Block
Role in the Synthesis of Carbocyclic and Heterocyclic Compounds
The unique electronic and structural features of 5-phenylpent-1-yn-3-one and its derivatives make them ideal substrates for cyclization and cycloaddition reactions, leading to the formation of various ring systems that are central to medicinal chemistry and materials science.
The carbon backbone of this compound is a key component in the synthesis of highly substituted nitrogen heterocycles. Although direct use of the ketone is one route, its corresponding alcohol, 5-phenylpent-1-yn-3-ol (B3042770), is a common precursor that, after transformation, leads to complex pyridine (B92270) derivatives.
One notable strategy involves the conversion of a related propargylic alcohol, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol, into a vinylallene intermediate. orgsyn.orgorgsyn.org This vinylallene is then subjected to a [4+2] Diels-Alder cycloaddition reaction with tosyl cyanide. The resulting cycloadduct readily isomerizes upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to furnish a highly substituted tetrahydroquinoline, a core structure in many biologically active compounds. orgsyn.orgorgsyn.org The reaction proceeds efficiently at elevated temperatures (90 °C), although it can also occur at room temperature over a longer period. orgsyn.org
Table 1: Synthesis of Tetrahydroquinoline via Vinylallene Cycloaddition
| Precursor | Intermediate | Reagents | Product | Yield | Reference |
|---|
Furthermore, related cross-conjugated enynones, such as 5-phenylpent-1-en-4-yn-3-one, react with arylhydrazines in ethanol (B145695) at room temperature. This reaction involves the carbonyl group and the terminal double bond, leading to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles, demonstrating another route to nitrogen-containing heterocycles. researchgate.netresearchgate.net The versatility of the ynone scaffold is also highlighted in multicomponent reactions where linear conjugated enynones, when reacted with malononitrile (B47326) and a strong nucleophilic base, can yield substituted pyridines. nih.gov
The electrophilic nature of the ynone moiety in this compound and its derivatives facilitates their use in the synthesis of oxygen-containing heterocycles. A significant application is the acid-catalyzed intramolecular cyclization to form dihydropyranone rings.
For instance, 1-aryl-5-phenylpent-4-en-2-yn-1-ones, which share a similar structural motif, undergo efficient cyclization in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). researchgate.net This transformation occurs at room temperature and yields 6-aryl-2-phenyl-2,3-dihydropyran-4-ones. researchgate.net The reaction is believed to proceed via protonation of the carbonyl and alkyne moieties, followed by an intramolecular attack to form the six-membered ring. Similarly, α,β-unsaturated 1,3-diketones, which can be conceptually derived from the hydration of ynones, are known to cyclize in acidic aqueous media to produce 2,3-dihydro-4H-pyran-4-ones. acs.org
The synthesis of furanones, another class of oxygen heterocycles, can also be achieved from precursors related to this compound. Gold(I)-catalyzed intramolecular cyclization of γ-hydroxyalkynones is a known route to 3(2H)-furanones. lookchem.com
Formation of Pyridines and Related Nitrogen-Containing Heterocycles
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. The reactive nature of this compound makes it an excellent substrate for such processes.
The terminal alkyne of the ynone can participate in powerful C-C bond-forming reactions like the Sonogashira, Heck, or Suzuki couplings within a multicomponent sequence. A prime example is the one-pot, three-component synthesis of pyrimidine (B1678525) libraries. researchgate.net In this strategy, an enaminone, 3-bromobenzimidamide hydrochloride, and a terminal alkyne (such as a derivative of this compound) are combined. The reaction cascade involves a Michael addition, cyclization, dehydration, and a subsequent palladium-catalyzed cross-coupling reaction to furnish complex pyrimidines in a single operation. researchgate.net
Similarly, the synthesis of imidazo[1,2-a]pyridines has been accomplished through three-component reactions involving an aminopyridine, an aldehyde, and an alkyne, often catalyzed by transition metals like indium(III) bromide. researchgate.net The versatility of the alkyne group in this compound allows it to be a key partner in these convergent synthetic strategies.
Precursor in the Generation of Diverse and Complex Molecular Scaffolds
Beyond simple heterocycles, this compound serves as a foundational building block for assembling intricate and diverse molecular frameworks. Its ability to be elaborated into more complex intermediates, which then undergo powerful cyclization reactions, is a testament to its synthetic utility.
As previously mentioned, the transformation of the related 5-phenylpent-1-yn-3-ol into a vinylallene enables its participation in Diels-Alder reactions to construct polycyclic systems like tetrahydroquinolines. orgsyn.orgorgsyn.org This transformation highlights how a simple linear precursor can be used to generate stereochemically rich, fused ring systems.
Furthermore, acetylenic β-diketones, a class of compounds to which this compound belongs, are precursors for various fused bicyclic compounds. For example, they can react with thiosemicarbazide (B42300) to form pyrazolo[1,5-c]pyrimidine-7(6H)-thiones. researchgate.net In another advanced application, (Z)-5-(2-bromoaryl)pent-3-en-1-ynes undergo a palladium-catalyzed cascade annulation involving C-Br activation, migratory insertion, and C-H activation to produce complex benzo[a]fluorene derivatives. acs.org This demonstrates the potential to build sophisticated polycyclic aromatic hydrocarbons from a penten-yne backbone.
Table 2: Examples of Complex Scaffolds Derived from the this compound Core
| Precursor Type | Reaction Type | Resulting Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Propargylic Alcohol / Vinylallene | Diels-Alder Cycloaddition | Tetrahydroquinoline | Fused heterocyclic system | orgsyn.orgorgsyn.org |
| Acetylenic β-Diketone | Condensation/Cyclization | Pyrazolo[1,5-c]pyrimidine | Fused bicyclic heterocycle | researchgate.net |
| 5-(2-Bromoaryl)pent-3-en-1-yne | Pd-Catalyzed Annulation | Benzo[a]fluorene | Polycyclic aromatic hydrocarbon | acs.org |
Application in the Synthesis of Specialty Chemicals and Advanced Materials
The complex molecular scaffolds synthesized from this compound and its analogues are often the core structures of specialty chemicals, including pharmaceuticals, agrochemicals, and functional materials. The pyridine moiety, for instance, is a ubiquitous feature in a vast range of pharmacologically active molecules and has significant industrial applications. researchgate.netijpsonline.com The ability to generate highly substituted pyridines and related heterocycles makes this ynone a valuable starting material in drug discovery programs.
The synthesis of various substituted (E)-1,5-diphenylpent-1-en-4-yn-3-ones through methods like Sonogashira coupling further expands the library of available building blocks for creating targeted molecules. mdpi.com These compounds, with their extended conjugation, may also possess interesting photophysical properties, making them candidates for advanced materials such as organic dyes or electronic components. The construction of complex polycyclic aromatic systems like benzo[a]fluorenes points towards applications in materials science, particularly in the field of organic electronics where such structures are investigated for their semiconductor properties. acs.org
Q & A
Q. What ethical considerations apply when publishing SAR studies of this compound with potential bioactivity?
- Methodological Answer : Disclose all conflicts of interest (e.g., funding from pharmaceutical companies). Adhere to FAIR data principles: ensure raw data is Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or ChemRxiv for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
